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The landscape of HIV-1 treatment is continually evolving, with long-acting injectable
antiretrovirals emerging as a significant advancement. These agents offer the potential for
improved adherence and patient convenience compared to daily oral therapies. This guide
provides an objective comparison of the efficacy of two prominent long-acting injectable agents:
Cabotegravir, an integrase strand transfer inhibitor (INSTI), and Lenacapauvir, a first-in-class
capsid inhibitor. The information presented is supported by data from key clinical trials to aid in
research and development efforts.

Comparative Efficacy of Long-Acting Injectable
Antiretrovirals

The following table summarizes the efficacy data from pivotal clinical trials for Cabotegravir (in
combination with Rilpivirine) and Lenacapauvir.
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(INSTI) + suppressed (HIV-
o ATLAS-2M 900 mg RPV suppressed
Rilpivirine 1 RNA <50 )
every 8 weeks ] adults with HIV-1
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Week 48.[1]
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suppression ]
) Adults with a
Cabotegravir + compared to ]
o history of ART
LATITUDE Rilpivirine every standard oral
) ] adherence
4 weeks ART in patients
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with adherence
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927 mg every 26 83% achieved Heavily
weeks (after oral  virologic treatment-
Lenacapavir lead-in) + suppression experienced
o CAPELLA N . .
(Capsid Inhibitor) optimized (HIV-1 RNA <50 adults with multi-
background copies/mL) at drug resistant
regimen Week 52.[4] HIV-1

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.

Below are the protocols for the key experiments cited in this guide.

ATLAS-2M (NCT03299049)
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» Study Design: A Phase 3b, randomized, open-label, multicenter, non-inferiority study.[1]

« Participants: Virologically suppressed (HIV-1 RNA <50 copies/mL) adults with HIV-1 infection
on a stable antiretroviral regimen.[1]

« Intervention: Participants were randomized to receive intramuscular injections of
Cabotegravir and Rilpivirine every 8 weeks or every 4 weeks.[1]

e Primary Endpoint: The proportion of participants with plasma HIV-1 RNA =50 copies/mL at
Week 48.[5]

 Virologic Suppression Assessment: Plasma HIV-1 RNA levels were measured at baseline,
and at specified intervals throughout the study. Virologic failure was defined as two
consecutive plasma HIV-1 RNA measurements =200 copies/mL.[5]

FLAIR (NCT02938520)

o Study Design: A Phase 3, randomized, open-label, multicenter, non-inferiority study.[2][6]

o Participants: Antiretroviral therapy-naive adults with HIV-1. Participants first received 20
weeks of oral induction therapy with dolutegravir/abacavir/lamivudine.[2]

« Intervention: Virologically suppressed participants were randomized to either continue the
oral regimen or switch to an oral lead-in of Cabotegravir and Rilpivirine for 4 weeks, followed
by monthly intramuscular injections.[2]

e Primary Endpoint: The proportion of participants with plasma HIV-1 RNA =50 copies/mL at
Week 48.[7]

 Virologic Suppression Assessment: HIV-1 RNA levels were monitored at screening,
randomization, and regular intervals. Confirmed virologic failure was defined as two
consecutive viral load measurements =200 copies/mL.[7]

CAPELLA (NCT04150068)

o Study Design: A Phase 2/3, randomized, placebo-controlled, double-blind, multicenter study.
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o Participants: Heavily treatment-experienced adults with multi-drug resistant HIV-1 and a

detectable viral load.

« Intervention: Participants were randomized to receive oral Lenacapavir or placebo for 14
days, in addition to their failing regimen. Subsequently, all participants received
subcutaneous Lenacapavir every 26 weeks with an optimized background regimen.[4]

e Primary Endpoint: The proportion of participants with at least a 0.5 log10 copies/mL
reduction in HIV-1 RNA from baseline at the end of the functional monotherapy period.

 Virologic Suppression Assessment: Plasma HIV-1 RNA was measured at screening,
baseline, and various time points throughout the study to assess the virologic response to

treatment.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and

processes.

Host Cell (CD4+ T-Cell)

Blocks Integrase Enzyme

Click to download full resolution via product page

Mechanism of HIV Integrase Inhibition.

The diagram above illustrates the lifecycle of HIV within a host CD4+ T-cell. Integrase
inhibitors, such as Cabotegravir, act at the integration step, preventing the viral DNA from being
incorporated into the host cell's genome, thereby halting the replication process.[8][9][10]
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Workflow for HIV-1 Viral Load Determination.

This workflow outlines the key steps involved in quantifying HIV-1 viral load from a patient's
blood sample in a clinical trial setting. This process is fundamental to assessing the efficacy of
antiretroviral therapies by measuring the amount of virus in the blood.[11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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